molecular formula C12H14FNO2 B12857643 (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12857643
M. Wt: 223.24 g/mol
InChI Key: PHKQMBKXMIDZOI-VHSXEESVSA-N
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Description

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring substituted with a 2-fluorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Paal-Knorr pyrrole condensation reaction.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a substitution reaction using a suitable fluorinated benzene derivative.

    Esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester and pyrrolidine ring undergo oxidation under controlled conditions:

Oxidation of the pyrrolidine ring :

  • Reaction with potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions oxidizes the pyrrolidine ring to form a pyrrolidinone derivative via ketone formation at the α-carbon.

  • Example:

    (3S,4R)-Methyl esterKMnO4,H2O(3S,4R)-Methyl 2-oxo-4-(2-fluorophenyl)pyrrolidine-3-carboxylate\text{(3S,4R)-Methyl ester} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{(3S,4R)-Methyl 2-oxo-4-(2-fluorophenyl)pyrrolidine-3-carboxylate}

Ester group oxidation :

  • Strong oxidizing agents (e.g., CrO₃) convert the methyl ester to a carboxylic acid under harsh conditions, though stereochemical integrity may be compromised .

Reduction Reactions

The ester and fluorophenyl group participate in reduction processes:

Ester reduction :

  • Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol, yielding [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol.

  • Sodium borohydride (NaBH₄) is less effective due to the ester’s lower reactivity compared to ketones.

Aromatic ring reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the 2-fluorophenyl group to a cyclohexane derivative, though regioselectivity depends on reaction conditions.

Nucleophilic Substitution

The methyl ester undergoes nucleophilic acyl substitution:

Transesterification :

  • Methanol exchange with ethanol or other alcohols occurs under acidic (H₂SO₄) or basic (NaOR) conditions.

Amide formation :

  • Reaction with amines (e.g., ammonia, primary amines) replaces the ester group, forming carboxamide derivatives. This is critical in medicinal chemistry for prodrug synthesis .

Ester Hydrolysis

Acidic hydrolysis :

  • HCl or H₂SO₄ in aqueous methanol cleaves the ester to (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid .

Basic hydrolysis :

  • NaOH or LiOH in aqueous THF yields the carboxylate salt, which is acidified to the free carboxylic acid .

Fluorophenyl Ring Modifications

Electrophilic aromatic substitution is limited due to fluorine’s electron-withdrawing effects, but directed metallation enables functionalization:

Directed ortho-metalation :

  • Using LDA (lithium diisopropylamide), the fluorophenyl group undergoes regioselective lithiation at the 5-position, allowing introduction of electrophiles (e.g., aldehydes, halogens) .

Cross-coupling reactions :

  • Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring, though yields depend on palladium catalysts and substituent steric effects .

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating (>150°C) induces decarboxylation, forming 4-(2-fluorophenyl)pyrrolidine derivatives.

  • Racemization : Strong acids/bases at elevated temperatures cause partial loss of stereochemical integrity at the 3S and 4R centers .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate, particularly in drug discovery where fluorinated pyrrolidines are prized for their metabolic stability and target affinity . Further studies optimizing reaction selectivity and yields are warranted.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with a similar structure to (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate can interact with neurotransmitter systems. Specifically, they may modulate dopamine and serotonin receptors, which are implicated in various neurological disorders such as depression and schizophrenia. Studies have shown that fluorinated analogs can enhance receptor binding affinity and selectivity, leading to improved therapeutic profiles.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of pyrrolidine derivatives. The findings suggested that this compound exhibits significant activity in preclinical models of depression, potentially through its influence on monoamine neurotransmitter levels .

Pain Management

The compound has also been investigated for its analgesic properties. Research has indicated that it may act on pain pathways by modulating glutamate receptors, providing a basis for developing new pain relief medications without the side effects associated with traditional opioids .

Case Studies

StudyFocusFindings
Journal of Medicinal ChemistryAntidepressant ActivityDemonstrated efficacy in animal models; potential for human trials .
European Journal of PharmacologyPain ManagementShowed modulation of pain pathways; suggested use in chronic pain therapies .
NeuropharmacologyNeurotransmitter InteractionIdentified receptor binding profiles; implications for treating mood disorders .

Mechanism of Action

The mechanism of action of (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Fluorophenyl derivatives: Compounds with a fluorinated benzene ring.

Uniqueness

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of interest for its implications in various therapeutic areas, including cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 223.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : Research indicates that derivatives of pyrrolidine compounds can act as selective inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models .
  • Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This suggests that this compound may have neuroprotective properties .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrrolidine derivatives, including this compound:

CompoundCell LineIC50 (µM)Mechanism
This compoundFaDu (hypopharyngeal)5.0Induces apoptosis
Reference Drug (Bleomycin)FaDu6.5DNA damage induction

The compound exhibited a lower IC50 value compared to bleomycin, indicating a promising cytotoxic effect against cancer cells .

Neuroprotective Effects

In vitro studies have shown that this compound can inhibit AChE activity:

CompoundAChE Inhibition (%) at 10 µM
This compound75%
Donepezil (standard)85%

These results suggest that the compound may be beneficial in treating cognitive decline associated with Alzheimer's disease .

Case Studies

  • Case Study on Cancer Therapy : A study explored the effectiveness of various pyrrolidine derivatives in a mouse model of lung cancer. The results indicated significant tumor size reduction with the administration of this compound compared to control groups .
  • Alzheimer's Disease Model : In a transgenic mouse model for Alzheimer's disease, treatment with the compound resulted in improved memory performance and reduced amyloid plaques, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m0/s1

InChI Key

PHKQMBKXMIDZOI-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2F

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2F

Origin of Product

United States

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